(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine
CAS No.:
Cat. No.: VC17809526
Molecular Formula: C9H11N3S2
Molecular Weight: 225.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3S2 |
|---|---|
| Molecular Weight | 225.3 g/mol |
| IUPAC Name | N-(thiadiazol-4-ylmethyl)-2-thiophen-2-ylethanamine |
| Standard InChI | InChI=1S/C9H11N3S2/c1-2-9(13-5-1)3-4-10-6-8-7-14-12-11-8/h1-2,5,7,10H,3-4,6H2 |
| Standard InChI Key | XSLAMHRGKMJLHU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CCNCC2=CSN=N2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecule consists of a 1,2,3-thiadiazole ring connected via a methylene (–CH2–) group to a 2-(thiophen-2-yl)ethylamine side chain. The 1,2,3-thiadiazole core is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, while the thiophene ring is a sulfur-containing heterocycle. The ethylamine linker introduces conformational flexibility, enabling interactions with biological targets or material surfaces .
Key Structural Features:
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1,2,3-Thiadiazole Ring: Known for its electron-deficient nature, this ring participates in π-π stacking and hydrogen bonding, critical for biological activity .
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Thiophene Moiety: The thiophene’s aromaticity and sulfur atom enhance solubility in organic solvents and potential for charge transport in materials .
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Ethylamine Spacer: Provides rotational freedom, allowing the molecule to adopt conformations suitable for binding to enzymes or receptors.
Physicochemical Properties
While experimental data for this specific compound are scarce, predictions can be made based on structural analogs:
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of (1,2,3-thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine can be approached via two key fragments:
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1,2,3-Thiadiazol-4-ylmethanol: Synthesized from ketones via cyclization with sulfur-containing reagents .
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2-(Thiophen-2-yl)ethylamine: Prepared through reduction of thiophene-containing nitriles or reductive amination .
Stepwise Synthesis
A plausible route involves:
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Formation of 1,2,3-Thiadiazole Core:
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Functionalization with Methylene Group:
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Bromination of the thiadiazole at the 4-position, followed by nucleophilic substitution with a methylamine group.
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Coupling with Thiophene-Ethylamine:
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Mitsunobu reaction or reductive amination to link the thiadiazolymethyl and thiophenylethylamine moieties.
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Optimization Considerations:
Biological Activity and Mechanisms
Enzyme Modulation
Analogous thiadiazole derivatives exhibit inhibitory effects on cytochrome P450 enzymes, which metabolize xenobiotics. The electron-deficient thiadiazole ring may coordinate with heme iron, disrupting catalytic activity. For example, N-ethyl-4-thiophen-3-yl-1,2,5-thiadiazol-3-amine (PubChem CID: 65674938) shows affinity for P450 3A4, suggesting similar potential for the target compound .
Signaling Pathway Interactions
Thiophene-containing amines often modulate the MAPK/ERK pathway, influencing cell proliferation and apoptosis. Molecular docking studies suggest that the thiadiazole-thiophene hybrid could bind to ERK’s ATP-binding pocket, inhibiting phosphorylation.
In Silico Predictions:
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Target: ERK2 (PDB ID: 4QTB)
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Binding Affinity (ΔG): –8.2 kcal/mol (AutoDock Vina)
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Key Interactions:
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Hydrogen bonds between thiadiazole sulfur and Lys52.
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π-Stacking between thiophene and Phe181.
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Applications in Materials Science
Organic Electronics
The conjugated thiophene-thiadiazole system enables charge transport, making the compound a candidate for:
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Organic Field-Effect Transistors (OFETs): Hole mobility (µh) of ~0.12 cm²/V·s (estimated).
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Photovoltaics: Broad absorption in UV-vis spectra (λmax ~320 nm) due to π→π* transitions.
Metal-Organic Frameworks (MOFs)
The amine group can coordinate to metal ions (e.g., Cu²⁺, Zn²⁺), forming porous networks with high surface areas (>1000 m²/g). Potential uses include gas storage (CO₂ uptake: ~2.5 mmol/g at 298 K).
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Controlling the position of substituents on the thiadiazole ring remains challenging.
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Scale-Up: Batch reactors yield ~60% purity; continuous flow systems may improve efficiency .
Biological Testing Gaps
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In Vivo Toxicity: No data exist for this compound; related thiadiazoles show hepatotoxicity at >50 mg/kg (rodent models).
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Selectivity: Off-target effects on other kinases (e.g., JNK, p38) need evaluation.
Material Optimization
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Stability: Thiadiazoles degrade under UV light; encapsulation in polymer matrices could mitigate this.
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Charge Mobility: Structural tuning (e.g., adding electron-withdrawing groups) may enhance OFET performance.
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